ethyl 5-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate
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Overview
Description
The compound contains several functional groups including a furan ring, a piperazine ring, a pyrrole ring, and ester and amide groups. These functional groups could potentially contribute to the compound’s reactivity and properties .
Molecular Structure Analysis
The presence of multiple rings and functional groups in the compound suggests that it could have a complex three-dimensional structure. The furan, piperazine, and pyrrole rings could contribute to the compound’s rigidity, while the ester and amide groups could introduce flexibility .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the various functional groups present in its structure. For example, the amide and ester groups could undergo hydrolysis, while the furan ring could participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of polar functional groups like amide and ester could increase the compound’s solubility in polar solvents .Scientific Research Applications
Analytical and Spectral Study of Furan Ring Containing Organic Ligands
This research focused on the synthesis, characterization, and chelating properties of furan ring containing organic ligands, including Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate. The study aimed to monitor antimicrobial activity, with findings indicating varying inhibition activities on bacterial growth. The compounds, including metal complexes of PFSA, showed different activities against human pathogenic bacteria, suggesting potential applications in antimicrobial treatments (Patel, 2020).
Synthesis and Biological Evaluation of Carbazole Derivatives
This study synthesized novel derivatives starting with carbazole, leading to compounds with significant antibacterial, antifungal, and anticancer activities. The synthesis involved reactions with ethyl chloroacetate and piperazine, demonstrating potential in pharmaceutical applications, especially in treating bacterial and fungal infections and cancer (Sharma, Kumar, Pathak, 2014).
Synthesis of Thio- and Furan-Fused Heterocycles
This research highlights the synthesis of compounds like ethyl 4-oxo-4H-furo[3,2-c]pyran-6-yl carbonate, starting from corresponding acid derivatives. The cyclization process formed fused ring systems, indicating potential in chemical synthesis for creating complex organic compounds with possible applications in material science and pharmaceuticals (Ergun, Dengiz, Ozer, Şahin, Balcı, 2014).
Synthesis and Biological Evaluation of Piperazine Derivatives
This study presents the synthesis of piperazine derivatives with strong antibacterial and antifungal activities. The compounds were characterized using various spectral studies, suggesting their potential use in developing new antimicrobial agents (Rajkumar, Kamaraj, Krishnasamy, 2014).
Future Directions
Properties
IUPAC Name |
ethyl 5-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoacetyl]-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O6/c1-3-33-25(32)19-16(2)26-21(20(19)17-8-5-4-6-9-17)22(29)24(31)28-13-11-27(12-14-28)23(30)18-10-7-15-34-18/h4-10,15,26H,3,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJJVGQZYLTEEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C2=CC=CC=C2)C(=O)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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